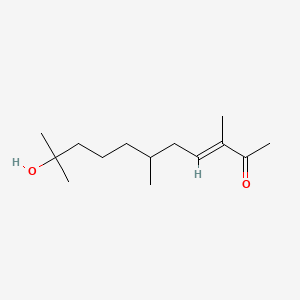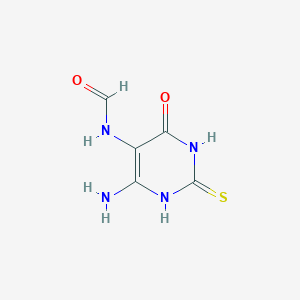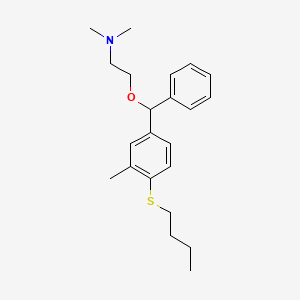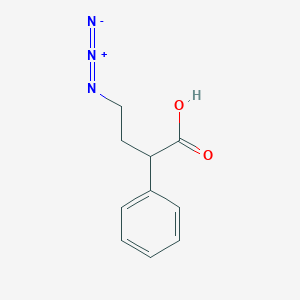
4-Azido-2-phenylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Azido-2-phenylbutyric acid is an organic compound with the molecular formula C10H11N3O2 It is a derivative of butyric acid, where the hydrogen atom at the fourth position is replaced by an azido group (-N3) and the second position is substituted with a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-azido-2-phenylbutyric acid typically involves the azidation of 2-phenylbutyric acid. One common method is the reaction of 2-phenylbutyric acid with sodium azide (NaN3) in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the substitution of the hydrogen atom with the azido group.
Industrial Production Methods
While specific industrial production methods for 4-azido-2-phenylbutyric acid are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, safety measures would be crucial due to the potentially explosive nature of azides.
化学反応の分析
Types of Reactions
4-Azido-2-phenylbutyric acid can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in DMF or DMSO.
Reduction: Hydrogen gas (H2) with Pd/C catalyst.
Cycloaddition: Alkynes with copper(I) catalysts.
Major Products
Substitution: Various substituted phenylbutyric acids.
Reduction: 4-amino-2-phenylbutyric acid.
Cycloaddition: Triazole derivatives.
科学的研究の応用
4-Azido-2-phenylbutyric acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds through cycloaddition reactions.
Biology: Studied for its potential as a bioorthogonal reagent, allowing for the labeling and tracking of biomolecules in living systems.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals with specific biological activities.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4-azido-2-phenylbutyric acid depends on the specific application and the chemical reactions it undergoes. In bioorthogonal chemistry, the azido group can react with alkynes in a copper-catalyzed click reaction, forming stable triazole linkages. This reaction is highly specific and occurs under mild conditions, making it suitable for use in biological systems.
類似化合物との比較
Similar Compounds
4-Azidobutyric Acid: Similar structure but lacks the phenyl group, making it less hydrophobic and potentially less reactive in certain applications.
2-Phenylbutyric Acid: Lacks the azido group, limiting its use in bioorthogonal chemistry and cycloaddition reactions.
4-Amino-2-phenylbutyric Acid:
Uniqueness
4-Azido-2-phenylbutyric acid is unique due to the presence of both the azido and phenyl groups, which confer distinct chemical properties and reactivity. The azido group allows for versatile chemical modifications, while the phenyl group enhances hydrophobic interactions and stability in various environments.
特性
分子式 |
C10H11N3O2 |
|---|---|
分子量 |
205.21 g/mol |
IUPAC名 |
4-azido-2-phenylbutanoic acid |
InChI |
InChI=1S/C10H11N3O2/c11-13-12-7-6-9(10(14)15)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,14,15) |
InChIキー |
BLCRMLFAIRMFNQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(CCN=[N+]=[N-])C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzenepropanamide,N-(2-chlorophenyl)-b-oxo-4-[(1-oxooctadecyl)amino]-a-phenoxy-](/img/structure/B13779190.png)
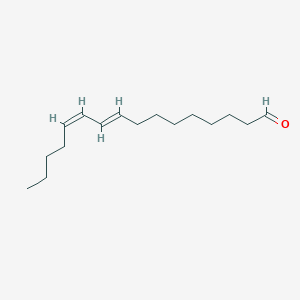
![4-Bromo-13-ethyl-8-methyl-15-propyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2(7),3,5-triene-14,18-diol;2,3-dihydroxybutanedioic acid](/img/structure/B13779206.png)
![Acetamide, N-[3-[(2-hydroxyethyl)sulfonyl]-4-methoxyphenyl]-](/img/structure/B13779207.png)
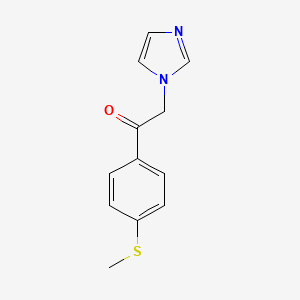
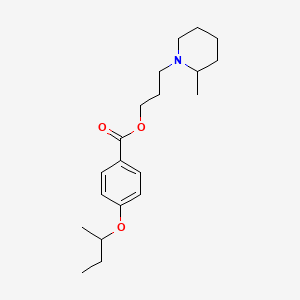
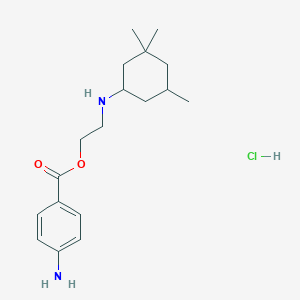
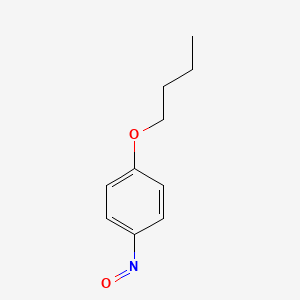
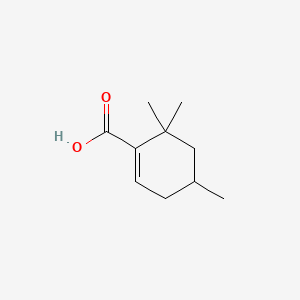
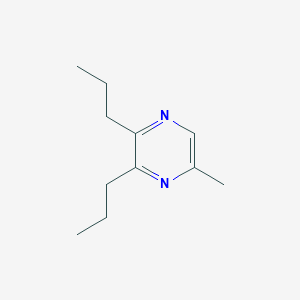
![2H-Pyrido[1,2-a]pyrazinium,octahydro-5-methyl-1-oxo-,trans-(9CI)](/img/structure/B13779240.png)
